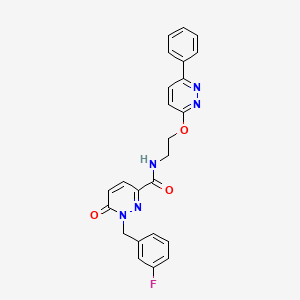
1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN5O3 and its molecular weight is 445.454. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-fluorobenzyl)-6-oxo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which incorporates a fluorobenzyl moiety and a pyridazinone ring, positions it as a significant candidate in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C20H20N4O2
- Molecular Weight : 348.406 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It has been studied for its potential roles in several therapeutic areas:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be crucial for the treatment of diseases such as cancer and bacterial infections.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, indicating its potential use in treating infections.
- Pharmacological Effects : The compound's structural components allow it to modulate biochemical pathways, potentially impacting processes such as inflammation and cell proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on target enzymes. For example:
- Acetylcholinesterase Inhibition : The compound has shown an IC50 value of 10 nM against acetylcholinesterase (AChE), indicating strong inhibitory activity that could be beneficial in treating neurodegenerative disorders .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In one study:
- Staphylococcus aureus : The compound exhibited an ID50 of 9 x 10^-8 M, demonstrating potent antibacterial activity .
Data Table: Biological Activities
The mechanism by which this compound exerts its biological effects involves:
- Binding Affinity : The presence of the fluorobenzyl group enhances binding affinity to target sites on enzymes and receptors.
- Structural Modifications : The oxo and carboxamide functionalities play critical roles in modulating enzyme activity and receptor interactions.
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN5O3/c25-19-8-4-5-17(15-19)16-30-23(31)12-10-21(29-30)24(32)26-13-14-33-22-11-9-20(27-28-22)18-6-2-1-3-7-18/h1-12,15H,13-14,16H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFMLWXIBFBKJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














